Lucidamine A

Description

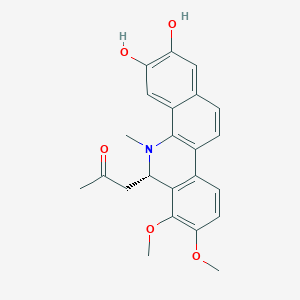

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H23NO5 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

1-[(6S)-2,3-dihydroxy-7,8-dimethoxy-5-methyl-6H-benzo[c]phenanthridin-6-yl]propan-2-one |

InChI |

InChI=1S/C23H23NO5/c1-12(25)9-17-21-14(7-8-20(28-3)23(21)29-4)15-6-5-13-10-18(26)19(27)11-16(13)22(15)24(17)2/h5-8,10-11,17,26-27H,9H2,1-4H3/t17-/m0/s1 |

InChI Key |

OZFFCUIRRDOAHH-KRWDZBQOSA-N |

Isomeric SMILES |

CC(=O)C[C@H]1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC(=C(C=C4C=C3)O)O |

Canonical SMILES |

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC(=C(C=C4C=C3)O)O |

Synonyms |

(S)1''-(9,10-dihydro-2',3'-dihydroxy-7,8-dimethoxy-10-methyl-1,2-benzophenanthridin-9-yl)propan-2''-one lucidamine A |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Dereplication of Lucidamine a

Botanical Source and Ethnobotanical Context of Garcinia lucida

Lucidamine A is isolated from the stem bark of Garcinia lucida Vesque, a tree belonging to the Clusiaceae family. nih.govsigmaaldrich.comacs.org The ethnobotanical significance and phytochemical richness of this plant have made it a subject of scientific investigation, ultimately leading to the discovery of its unique chemical constituents.

Geographical Distribution and Habitat

Garcinia lucida is a tree native to the wet tropical biome of West and Central Tropical Africa. acs.org Its geographical range is primarily limited to parts of Cameroon, Equatorial Guinea, and Gabon. elewa.org The species is a notable component of the lower strata of dense lowland and submontane rainforests, where it often grows gregariously in high-density stands. Current time information in Seattle, WA, US.

The natural habitat for G. lucida consists of Atlantic primary humid forests, particularly on hilly slopes at altitudes ranging from 500 to 800 meters above sea level. elewa.org These forests are characterized by high annual rainfall, approximately 2000 mm, and an average annual temperature of around 25°C. elewa.org The tree itself is a small, understory dioecious species that can reach 12-15 meters in height. Current time information in Seattle, WA, US.

Traditional Uses and Phytochemical History of the Source Organism

Garcinia lucida, known locally as "Essok," holds significant cultural and medicinal importance in the regions where it grows. nih.govCurrent time information in Seattle, WA, US. Traditional healers in Cameroon have long used the bark and seeds to treat a variety of ailments. acs.org The most prominent uses are as an antidote for poison and snakebites and for treating gastric issues like stomach pain and diarrhea. nih.govacs.orgCurrent time information in Seattle, WA, US. Additionally, it is used for gynecological pains, headaches, and as an additive to palm wine, where it is believed to prevent poisoning and headaches for the consumer. nih.govCurrent time information in Seattle, WA, US.

The extensive traditional use of G. lucida prompted phytochemical investigations. The plant is known to be rich in a diverse array of chemical compounds. General phytochemical screening has revealed the presence of polyphenols, tannins, saponins, alkaloids, and terpenoids. acs.orgresearchgate.net Prior to the isolation of this compound, studies had identified other compounds such as cycloartanes, xanthones, and other terpenoids like friedelin (B1674157) and putranjivic acid. acs.orgrsdjournal.org The isolation of this compound was part of a bio-guided study focusing on the benzophenanthridine alkaloids from the stem bark, a class of compounds to which it belongs alongside the related alkaloids dihydrochelerythrine (B1200217) and 6-acetonyldihydrochelerythrine, which were isolated from the same plant. nih.govacs.orgresearchgate.net

Table 1: Traditional Uses of Garcinia lucida

| Plant Part | Traditional Use | Region of Use |

|---|---|---|

| Bark, Seeds | Additive to palm wine | Central and West Africa elewa.org |

| Bark, Seeds | Antidote for poison and snakebites | Cameroon, Gabon, Equatorial Guinea Current time information in Seattle, WA, US.researchgate.net |

| Bark, Seeds | Treatment for gastritis, diarrhea, stomach pain | Cameroon nih.govCurrent time information in Seattle, WA, US. |

| Bark, Seeds | Treatment for gynecological pains and infections | Cameroon nih.gov |

| Leaves | Insect repellent | Cameroon nih.gov |

Advanced Extraction and Isolation Methodologies for this compound

The isolation of a pure chemical compound like this compound from a complex plant matrix is a multi-step process that requires carefully optimized extraction protocols followed by meticulous separation techniques.

Optimized Solvent Extraction Protocols

The initial step in isolating this compound involves the extraction of crude chemical components from the plant material. For Garcinia lucida, the dried and powdered stem bark is the source material. acs.org The published method for the successful isolation of this compound utilized a solvent mixture of dichloromethane (B109758) and methanol (B129727) in equal parts (1:1). acs.org

A general procedure for such an extraction would involve:

Preparation : The plant material (stem bark) is air-dried and ground into a fine powder to maximize the surface area for solvent penetration.

Maceration : The powdered bark is soaked in the dichloromethane-methanol (1:1) solvent system for an extended period, allowing the soluble phytochemicals, including the alkaloids, to dissolve into the solvent.

Filtration and Concentration : The mixture is then filtered to separate the solid plant debris from the liquid extract. The solvent is subsequently removed from the extract, typically under reduced pressure using a rotary evaporator, to yield a concentrated crude extract.

This crude extract contains a complex mixture of compounds, from which this compound must be separated.

Chromatographic Separation Techniques

Chromatography is the cornerstone of natural product purification. For the isolation of this compound, researchers employed a combination of chromatographic methods to systematically separate the components of the crude extract. acs.org The specific techniques used were Vacuum Liquid Chromatography (VLC), Column Chromatography (CC), and Preparative Thin-Layer Chromatography (PTLC). acs.org

The crude dichloromethane/methanol extract was first subjected to VLC over silica (B1680970) gel. This technique allows for a rapid, initial fractionation of the extract into several less complex mixtures based on polarity. Fractions containing the compounds of interest were then further purified using gravity-fed Column Chromatography, again typically using silica gel as the stationary phase and eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) mixtures) to separate compounds with different polarities. The final purification step to yield pure this compound was achieved using PTLC, which provides a higher degree of resolution for separating compounds that are structurally very similar. acs.org

While the original isolation of this compound utilized traditional chromatographic methods, modern isolations frequently employ more advanced, high-pressure techniques like Flash Chromatography and Preparative High-Performance Liquid Chromatography (HPLC) for greater speed and efficiency. scielo.brresearchgate.net

Flash Chromatography is an air-pressure-driven hybrid of column chromatography that uses smaller silica particles and positive pressure to accelerate the separation process. It is often used as an intermediate purification step to quickly separate the main components of a crude extract. researchgate.net

Preparative HPLC is a high-resolution technique that uses high pressure to push solvents through columns packed with very fine particles. scielo.br This method offers superior separation power and is ideal for the final purification of a target compound or for separating very complex mixtures and closely related isomers. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures), is the most widely used mode for purifying alkaloids and other natural products.

In a modern workflow, an extract of Garcinia lucida would likely be fractionated by flash chromatography, and the fractions containing this compound would be purified to homogeneity using preparative HPLC.

Table 2: Chromatographic Techniques in Natural Product Isolation

| Technique | Principle | Typical Use in Isolation Workflow |

|---|---|---|

| Vacuum Liquid Chromatography (VLC) | Adsorption chromatography under vacuum for faster solvent flow. | Initial, rapid fractionation of crude extract. |

| Column Chromatography (CC) | Separation based on differential adsorption to a solid stationary phase as a liquid mobile phase passes through. | Primary and secondary purification of fractions. |

| Preparative TLC (PTLC) | Separation on a thin layer of adsorbent material on a flat plate. | Final purification of small quantities of a compound. |

| Flash Chromatography | Pressurized column chromatography for rapid separation. | High-throughput initial and intermediate purification. |

| Preparative HPLC | High-pressure liquid chromatography for high-resolution separation. | Final purification step to achieve high purity. scielo.br |

Crystallization Strategies for High Purity

Following chromatographic separation, crystallization is a crucial step to obtain high-purity this compound. For benzo[c]phenanthridine (B1199836) alkaloids, crystallization can be induced by manipulating the pH and employing suitable solvent systems.

One effective strategy involves the conversion of the alkaloid from its salt form to its base form, which is often less soluble in water and alcohol. This can be achieved by adjusting the pH of a solution of the alkaloid extract to a basic range (pH 8-10). google.com The resulting precipitate, the alkaloid in its base form, can then be collected.

This precipitate is subsequently redissolved in an organic solvent, such as methanol. google.com The addition of an acid, either mineral or organic, will convert the alkaloid back to its salt form, which can then be crystallized out of the solution upon cooling. google.com The choice of acid can influence the resulting salt and its crystallization properties. For instance, hydrochloric acid can be used to form the chloride salt. google.com The process can be repeated (recrystallization) to further enhance the purity of the final product.

Another approach involves dissolving the crude alkaloid in a hot solvent, such as methanol or ethanol, followed by filtration to remove any insoluble impurities. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The purity of the resulting crystals can be assessed by techniques such as melting point determination and chromatographic analysis.

Table 2: Crystallization Parameters for Benzo[c]phenanthridine Alkaloids

| Step | Parameter | Description | Reference |

| Precipitation | pH Adjustment | Adjusting pH to 8-10 to precipitate the alkaloid base. | google.com |

| Dissolution | Solvent | Dissolving the alkaloid base in an organic solvent like methanol. | google.com |

| Crystallization | Acid Addition | Adding an acid (e.g., HCl) to the solution to form the salt and induce crystallization upon cooling. | google.com |

| Recrystallization | Solvent System | Dissolving in a minimal amount of hot solvent and allowing slow cooling for further purification. | mdpi.com |

Dereplication Strategies for Natural Product Discovery

Dereplication is a critical process in natural product research that aims to rapidly identify known compounds in a crude extract, thereby avoiding the time-consuming process of re-isolating them. This allows researchers to focus their efforts on discovering novel compounds.

Hyphenated Techniques in Screening for this compound

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for dereplication. Liquid chromatography-mass spectrometry (LC-MS) is a particularly valuable technique for the analysis of alkaloids in plant extracts. frontiersin.orgnih.gov

In the context of screening for this compound and other alkaloids in Garcinia extracts, a crude extract would first be analyzed by LC-MS. The liquid chromatography component separates the individual compounds in the extract based on their physicochemical properties. As each compound elutes from the LC column, it enters the mass spectrometer.

The mass spectrometer provides the mass-to-charge ratio (m/z) of each compound, which corresponds to its molecular weight. This information is then compared against databases of known natural products. If the molecular weight of a compound in the extract matches that of a known compound, such as this compound, it is tentatively identified.

For more definitive identification, tandem mass spectrometry (LC-MS/MS) can be employed. nih.gov In this technique, a specific ion (the parent ion) corresponding to the molecular weight of the suspected compound is selected and fragmented. The resulting fragmentation pattern is unique to the compound's structure and serves as a chemical fingerprint. By comparing this fragmentation pattern with that of an authentic standard or with data from the literature, the identity of the compound can be confirmed with a high degree of confidence. This approach has been successfully used for the dereplication of various alkaloids from different plant sources. frontiersin.orgnih.gov

Table 3: Hyphenated Techniques in Alkaloid Dereplication

| Technique | Principle | Application in this compound Screening |

| LC-MS | Separates compounds by liquid chromatography and detects their molecular weight by mass spectrometry. | Rapidly screen Garcinia lucida extracts to tentatively identify this compound based on its known molecular weight. |

| LC-MS/MS | Selects a specific compound ion, fragments it, and analyzes the resulting fragment ions. | Confirms the identity of this compound by matching its fragmentation pattern with a known standard, distinguishing it from other isomers. |

Advanced Structural Elucidation and Stereochemical Assignment of Lucidamine a

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of Lucidamine A. The analysis provided a monoisotopic mass of 393.15762283 Da. nih.gov This high-precision measurement corresponds to the molecular formula C₂₃H₂₃NO₅, which has a calculated molecular weight of 393.44 g/mol . nih.govebi.ac.uk

Fragmentation Pattern Analysis

In mass spectrometry, the fragmentation pattern provides crucial clues about the molecule's structure by showing how it breaks apart. slideshare.netyoutube.com For compounds like this compound, which contains a ketone and ether functionalities, characteristic fragmentation pathways can be expected. youtube.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. imrpress.compsu.ac.th A full suite of 1D and 2D NMR experiments was employed to assign all the proton and carbon signals in this compound and to establish its connectivity and stereochemistry.

1D NMR (¹H, ¹³C) Spectral Analysis

The ¹H NMR spectrum of this compound reveals the presence of aromatic protons, methoxy (B1213986) groups, a methyl group, and protons associated with a propan-2-one side chain. The ¹³C NMR spectrum complements this by showing the corresponding carbon signals, including those of the quaternary carbons in the aromatic rings and the carbonyl carbon of the ketone.

Table 1: ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift values (δ) in ppm are compiled from typical ranges for similar structures and require experimental verification for this compound.)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 4a | ||

| 5 | ||

| 6 | ||

| 6a | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 10a | ||

| 10b | ||

| 11 | ||

| 12 | ||

| 1' | ||

| 2' | ||

| 3' | ||

| 5-CH₃ | ||

| 7-OCH₃ | ||

| 8-OCH₃ | ||

| 2-OH | ||

| 3-OH |

This table is a template. Specific, experimentally-derived data for this compound should be populated here.

2D NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR experiments are essential for assembling the molecular puzzle. github.ioulethbridge.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu It would reveal, for instance, the connectivity within the propan-2-one side chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. emerypharma.comsdsu.edu It is crucial for connecting different structural fragments, for example, linking the propan-2-one side chain to the main benzophenanthridine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgnanalysis.com NOESY data is vital for determining the relative stereochemistry of the molecule, such as the orientation of the substituent at the chiral center C-6. libretexts.orgyoutube.com The observation of a Nuclear Overhauser Effect between specific protons would confirm their spatial proximity. nanalysis.comcolumbia.edu

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.comnih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. rsc.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3500-3200 (broad) |

| C-H (aromatic) | ~3100-3000 |

| C-H (aliphatic) | ~3000-2850 |

| C=O (ketone) | ~1715 |

| C=C (aromatic) | ~1600 and ~1475 |

| C-O (ether, phenol) | ~1260-1000 |

The presence of a broad band in the region of 3500-3200 cm⁻¹ would indicate the hydroxyl groups. A sharp, strong peak around 1715 cm⁻¹ would confirm the presence of the ketone carbonyl group. Absorptions in the 1600-1475 cm⁻¹ range are characteristic of the aromatic rings, and bands in the 1260-1000 cm⁻¹ region would correspond to the C-O stretching of the ether and phenol (B47542) functionalities.

Raman Spectroscopic Studies

A review of the current scientific literature indicates that specific Raman spectroscopic studies focused on this compound have not been published. While the technique is widely applied in chemical analysis, its application for the detailed structural characterization of this compound has not been reported. ajol.infonih.gov Future research employing Raman spectroscopy could provide deeper insights into the vibrational characteristics of its unique dihydrochelerythrine (B1200217) core and substituent groups.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration

The determination of the absolute configuration of chiral molecules is a fundamental challenge in natural product chemistry. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used for this purpose. researchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is particularly useful when the molecule contains chromophores that absorb UV-Vis light. researchgate.net The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure, including its absolute stereochemistry. researchgate.net

While the experimental ECD and ORD spectra for this compound are not available in the surveyed literature, the absolute configuration of its (6S) stereocenter has been established. griffith.edu.au For closely related dihydrobenzophenanthridine alkaloids, the absolute configurations have been definitively assigned through the application of ECD spectroscopy coupled with quantum chemical calculations. wikipedia.orgnih.gov In these studies, the experimental ECD spectra of isolated enantiomers are compared with the theoretical spectra computed using time-dependent Density Functional Theory (TD-DFT). wikipedia.orgexcillum.com The excellent agreement between the experimental spectrum of an enantiomer and the calculated spectrum for a specific absolute configuration (e.g., R or S) allows for an unambiguous assignment. This combined experimental and computational approach has become a benchmark for assigning the stereochemistry of complex alkaloids that are isolated as scalemic or racemic mixtures. wikipedia.org

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of each atom, bond lengths, and bond angles in the solid state. nih.gov

A comprehensive search of chemical and crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not been reported to date. The successful application of this technique requires the growth of high-quality, single crystals, which can be a significant challenge for many natural products. If a crystal structure were to be obtained, it would provide ultimate confirmation of the planar structure, the relative configuration of all stereocenters, and the conformation adopted by the molecule in the solid state.

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry has become an indispensable tool in modern natural product research, providing deep insights that complement experimental data. For complex molecules like this compound, computational methods, particularly those based on Density Functional Theory (DFT), are crucial for refining structural and stereochemical assignments. excillum.com

In the study of related benzo[c]phenanthridine (B1199836) alkaloids, DFT calculations have been instrumental. wikipedia.orgexcillum.com Researchers have used DFT to:

Predict ECD Spectra: As mentioned in section 3.4, calculating the theoretical ECD spectra for possible stereoisomers is a key step in assigning the absolute configuration. The comparison of these computed spectra with experimental data provides a reliable method for determining the true stereochemistry. wikipedia.orgnih.gov

Calculate NMR Parameters: DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and coupling constants for proposed structures. The correlation between these calculated values and the experimental NMR data can help to confirm the relative configuration of a molecule. excillum.com

Analyze Conformations: Computational models can be used to explore the potential low-energy conformations of a molecule, which is essential for an accurate interpretation of chiroptical data like ECD, as the observed spectrum is a population-weighted average of the spectra of all contributing conformers.

This synergy between computational prediction and experimental measurement provides a powerful strategy for overcoming the challenges associated with the structural elucidation of complex natural products.

Biosynthesis of Lucidamine a

Proposed Biosynthetic Pathway of Benzo[c]phenanthridine (B1199836) Alkaloids

The biosynthesis of benzo[c]phenanthridine alkaloids is an intricate process that begins with primary metabolites and proceeds through several key alkaloid intermediates. The central branch point intermediate for the majority of isoquinoline (B145761) alkaloids, including the benzo[c]phenanthridines, is (S)-reticuline. researchgate.net The pathway then diverges to form various alkaloid classes. For benzo[c]phenanthridines, the pathway proceeds from (S)-reticuline to protoberberine and protopine-type intermediates before the final scaffold is formed. researchgate.net

The foundational precursors for the benzo[c]phenanthridine skeleton have been identified through isotopic labeling experiments. Early studies demonstrated that the biosynthesis of this alkaloid class involves two molecules of tyrosine or its close derivatives. researchgate.net When DL-tyrosine-2-¹⁴C was administered to Chelidonium majus (greater celandine) plants, the resulting benzo[c]phenanthridine alkaloids, chelidonine (B1668607) and sanguinarine (B192314), were found to be radioactive. researchgate.net Systematic degradation of the isolated chelidonine confirmed that the label was located at specific positions, supporting the two-tyrosine hypothesis. researchgate.net

Further studies have solidified the role of key intermediates. (S)-coclaurine is recognized as a universal precursor for both papaverine (B1678415) and the morphinan (B1239233) alkaloid thebaine in poppy seedlings. nih.gov More specifically for this pathway, (S)-reticuline is considered a crucial precursor for a wide array of benzylisoquinoline alkaloids, including protoberberines and benzo[c]phenanthridines. nih.gov Stable-isotope labeling is a widely utilized method to trace the flow of precursors through metabolic networks, providing dynamic models of biosynthetic pathways. biorxiv.org Experiments using labeled (S)-reticuline have shown its incorporation into downstream products, confirming its central role. nih.gov

The conversion of (S)-reticuline into the benzo[c]phenanthridine scaffold involves several critical enzymatic steps and intermediate compounds. A key initial step is the conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine (B55584) bridge enzyme (BBE). pnas.orgresearchgate.net This enzyme forms an intramolecular carbon-carbon bond, creating the protoberberine core.

From (S)-scoulerine, the pathway proceeds through a series of modifications, including hydroxylations and methylations, catalyzed primarily by cytochrome P450 monooxygenases (P450s) and methyltransferases. nih.govnih.gov Protopine-type alkaloids are established intermediates between the tetrahydroprotoberberine and benzo[c]phenanthridine classes. researchgate.net The conversion of tetrahydroprotoberberine N-methosalts into protopine (B1679745) alkaloids is a stereospecific process. researchgate.net

Several P450s from the CYP719 and CYP82 families are instrumental in the subsequent transformations. nih.govnih.gov For instance, stylopine synthase (a CYP719 enzyme) catalyzes the formation of a methylenedioxy bridge, a common feature in many benzo[c]phenanthridine alkaloids. nih.govnih.gov Other P450s catalyze hydroxylations that lead to the spontaneous rearrangement of the protopine skeleton into the final benzo[c]phenanthridine structure. nih.gov Dihydro-forms of the final alkaloids, such as dihydrochelerythrine (B1200217), are also important intermediates and direct precursors to the fully oxidized compounds. tandfonline.com Lucidamine A itself is a derivative of 6-acetonyldihydrochelerythrine. acs.org

| Enzyme | Abbreviation | Function | References |

| Berberine Bridge Enzyme | BBE | Catalyzes the conversion of (S)-reticuline to (S)-scoulerine. | pnas.org, researchgate.net |

| Stylopine Synthase | CYP719A14 | A cytochrome P450 enzyme that forms a methylenedioxy bridge. | nih.gov, nih.gov |

| Dihydrobenzophenanthridine Oxidase | DBOX | A FAD-dependent oxidoreductase that converts dihydro-forms to the final oxidized alkaloids. | scholaris.ca |

| S-adenosyl methionine: tetrahydroberberine-N-methyltransferase | --- | N-methylates tetrahydroprotoberberine alkaloids, a key branch point. | tandfonline.com, utm.mx |

| Cytochrome P450 Family | P450s | A large family of enzymes responsible for various hydroxylations and rearrangements. | nih.gov, oup.com |

Genetic Basis of this compound Biosynthesis

The specific genes responsible for this compound biosynthesis in Garcinia lucida have not been characterized. However, extensive research in model plants like opium poppy (Papaver somniferum) and California poppy (Eschscholzia californica), which also produce benzo[c]phenanthridine alkaloids, provides a strong framework for understanding the genetic basis of the pathway. scholaris.caoup.com

In several plant species, genes for specialized metabolic pathways are organized into biosynthetic gene clusters. This is the case for some benzylisoquinoline alkaloids (BIAs) in opium poppy, where genes for noscapine (B1679977) synthesis are co-located on the genome. researchgate.netmdpi.com While large clusters for benzo[c]phenanthridine synthesis have not been reported to the same extent, analysis of the California poppy genome has led to the identification of numerous candidate P450 genes involved in BIA biosynthesis. oup.com

Key enzyme-encoding genes have been isolated and characterized from various plant species. These include genes for BBE and various P450s, such as those from the CYP80, CYP719, and CYP82 families, which are crucial for the diversification of the BIA scaffolds. oup.comnih.govscholaris.ca For example, four P450s (CYP719A20, CYP719A25, CYP82N3, and CYP82N4) were identified as being involved in sanguinarine biosynthesis in opium poppy. scholaris.ca The identification of these genes is critical for understanding the evolution of the pathway and for enabling metabolic engineering efforts. researchgate.net

The biosynthesis of benzo[c]phenanthridine alkaloids is tightly regulated at the transcriptional level. Studies in opium poppy cell suspension cultures have shown that the expression of biosynthetic genes can be induced by elicitors like methyl jasmonate. mdpi.comnih.gov Following elicitation, a coordinated up-regulation of transcripts for genes like (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) and berberine bridge enzyme (BBE) is observed, leading to an increased accumulation of the antimicrobial alkaloid sanguinarine. nih.gov

The expression of these genes is also spatially regulated within the plant. In mature poppy plants, transcripts for biosynthetic enzymes are detected in various tissues, including the root, stem, and leaves. nih.gov The regulation of these biosynthetic pathways is thought to be controlled by specific families of transcription factors. Candidate genes from the WRKY and bHLH families have been identified as potential regulators of BIA biosynthesis, offering targets for engineering the entire pathway. researchgate.net

Metabolic Engineering Strategies for Enhanced Production of this compound

While no studies have specifically targeted the enhanced production of this compound, significant progress has been made in the metabolic engineering of related benzo[c]phenanthridine and protoberberine alkaloids in both plants and microbial systems. These strategies provide a blueprint for how this compound production could potentially be increased.

Plant-based metabolic engineering has involved the overexpression of rate-limiting enzymes or the suppression of competing pathways. In opium poppy, overexpressing the cyp80b3 gene, which leads to the key intermediate (S)-reticuline, resulted in a significant increase in the total alkaloid content in the latex. univ-rennes1.fr Conversely, using antisense technology to suppress the berberine bridge enzyme (bbe) gene altered the ratio of alkaloids, demonstrating the ability to redirect metabolic flux. univ-rennes1.fr

A major breakthrough has been the heterologous reconstruction of complete BIA pathways in microorganisms. Scientists have successfully engineered Saccharomyces cerevisiae (yeast) to produce protoberberine and benzo[c]phenanthridine alkaloids de novo from a simple sugar source. researchgate.net In one notable study, the entire pathway to chelerythrine (B190780) was reconstructed in yeast. researchgate.net Through a combinatorial approach that included expressing multiple copies of rate-limiting genes, optimizing the supply of cofactors (heme and NADPH), and engineering product transport, researchers achieved a greater than 37,000-fold increase in chelerythrine titer, reaching 12.61 mg/L in a bioreactor. researchgate.net Such synthetic biology approaches highlight the potential for producing complex plant-derived molecules like this compound in scalable microbial cell factories. researchgate.netresearchgate.net

| Engineering Strategy | Organism | Target/Method | Outcome | References |

| Gene Overexpression | Papaver somniferum | Overexpression of cyp80b3 cDNA. | Up to 450% increase in total latex alkaloids. | univ-rennes1.fr |

| Antisense Suppression | Papaver somniferum | Antisense suppression of berberine bridge enzyme (bbe). | Altered ratio of alkaloids in latex. | univ-rennes1.fr |

| Pathway Reconstruction | Saccharomyces cerevisiae | Heterologous expression of the entire chelerythrine pathway (10+ genes). | Production of 12.61 mg/L chelerythrine. | researchgate.net |

| Enzyme Compartmentalization | Saccharomyces cerevisiae | ER-targeting of the berberine bridge enzyme (BBE). | >200% increase in the intermediate (S)-scoulerine. | researchgate.net |

Structure Activity Relationships Sar of Lucidamine a and Its Derivatives

Elucidation of Pharmacophoric Features for Biological Activity

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For Lucidamine A, a dihydrochelerythrine (B1200217) derivative isolated from Garcinia lucida, its trypanocidal and antileishmanial activities are of significant interest. pharmacophorejournal.comresearchgate.net The initial study by Fotie et al. (2007) provides a foundation for understanding its pharmacophoric features. pharmacophorejournal.comresearchgate.net

The core structure of this compound is a benzo[c]phenanthridine (B1199836) skeleton. Studies on related benzophenanthridine alkaloids suggest that the planar configuration of this tetracyclic system is a critical requirement for various biological activities. nih.gov

**Table 1: Biological Activity of this compound and Related Compounds from *Garcinia lucida***

| Compound | Structure | Activity against T. b. brucei (IC₅₀, µM) | Activity against L. donovani (IC₅₀, µM) |

|---|---|---|---|

| This compound | 1-[(6S)-2,3-dihydroxy-7,8-dimethoxy-5-methyl-6H-benzo[c]phenanthridin-6-yl]propan-2-one | 1.8 | 3.2 |

| Dihydrochelerythrine | 5,6-dihydro-1,2-dimethoxy-12-methyl- pharmacophorejournal.comresearchgate.netbenzodioxolo[5,6-c]phenanthridine | 0.9 | 1.5 |

| 6-Acetonyldihydrochelerythrine | 1-(1,2,7,8-tetramethoxy-5-methyl-6H-benzo[c]phenanthridin-6-yl)propan-2-one | 1.2 | 2.1 |

| Lucidamine B (semisynthetic) | Diisoprenylated derivative of this compound | 0.5 | 0.8 |

Data sourced from Fotie et al., 2007. pharmacophorejournal.comresearchgate.net

The nature and position of substituents on the aromatic rings of the benzophenanthridine scaffold significantly influence the biological activity of this class of compounds. In this compound, the aromatic system is adorned with two hydroxyl groups and two methoxy (B1213986) groups.

The presence of hydroxyl and methoxy groups on the aromatic rings is a common feature among bioactive natural products and is known to play a role in receptor binding and pharmacokinetic properties. For instance, in other benzophenanthridine alkaloids, the presence and pattern of hydroxylation and methoxylation have been shown to be important for their biological effects. nih.gov The dihydroxyl substitution pattern on one of the aromatic rings of this compound may be a key contributor to its trypanocidal and antileishmanial activities, potentially through hydrogen bonding interactions with biological targets.

Furthermore, studies on other benzophenanthridine alkaloids have shown that modifications to the substitution pattern on the aromatic rings can modulate activity. For example, the presence of a methylenedioxy group in some related alkaloids has been found to be important for their antimicrobial activity. researchgate.netplos.org While this compound does not possess this specific moiety, it highlights the sensitivity of the biological activity to the electronic and steric properties of the aromatic substituents.

Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov this compound possesses a chiral center at the C-6 position of the benzo[c]phenanthridine core, with the natural product being the (S)-enantiomer. pharmacophorejournal.comresearchgate.net

The specific stereoconfiguration at this position is likely crucial for its interaction with biological targets. The three-dimensional arrangement of the acetonyl side chain relative to the planar aromatic system, dictated by the (S)-configuration, will determine how the molecule fits into the binding site of its target protein(s). It is highly probable that the (R)-enantiomer of this compound would exhibit different, likely reduced, biological activity. This stereoselectivity is a common phenomenon in drug-receptor interactions, where one enantiomer fits the chiral binding site more effectively than the other. nih.gov

The acetonyl side chain at the C-6 position of this compound is a distinguishing feature. The presence and nature of substituents at this position in benzophenanthridine alkaloids are known to have a profound impact on their biological activity. For instance, the introduction of different substituent groups at the C-6 position of related alkaloids has been shown to affect their antileukemia activity. nih.gov

The ketone functional group within the acetonyl side chain of this compound offers a potential site for hydrogen bonding, which could be a key interaction within a biological target's binding pocket. The length and flexibility of this side chain also play a role in orienting the molecule for optimal interaction.

The semisynthesis of Lucidamine B, a diisoprenylated derivative of this compound, and its enhanced activity (Table 1) strongly suggest that modifications to the side chain can lead to improved potency. pharmacophorejournal.comresearchgate.net The addition of the lipophilic isoprenyl groups likely enhances the compound's ability to cross cell membranes or improves its affinity for the biological target. This finding opens avenues for further exploration of various side chain modifications to optimize the antiprotozoal activity of this compound analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. preprints.org These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are most important for activity.

To date, no specific QSAR models for this compound and its derivatives have been reported in the peer-reviewed literature. The development of a robust and predictive QSAR model requires a sufficiently large and structurally diverse dataset of compounds with experimentally determined biological activities. As the synthesis and biological evaluation of a comprehensive library of this compound analogs have not yet been published, the necessary data for building such a model is not available.

In principle, should a dataset of this compound derivatives become available, various QSAR modeling techniques could be applied. These include multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning methods like support vector machines (SVM) and artificial neural networks (ANN). A well-validated QSAR model could then be used to virtually screen new, unsynthesized this compound analogs to prioritize those with the highest predicted activity for synthesis and testing.

The foundation of any QSAR model is the calculation of molecular descriptors that numerically represent the chemical and physical properties of the molecules. These descriptors can be broadly categorized into several classes:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, solvent-accessible surface area).

Physicochemical descriptors: Properties such as lipophilicity (logP) and electronic parameters (e.g., Hammett constants).

In a hypothetical QSAR study of this compound derivatives, a crucial step would be descriptor analysis and feature selection. nih.gov This process involves identifying the most relevant descriptors that are highly correlated with the biological activity and removing redundant or irrelevant ones. Techniques such as genetic algorithms, stepwise regression, or principal component analysis are often employed for this purpose. nih.gov

Molecular and Cellular Mechanisms of Action of Lucidamine a

Target Identification and Validation Studies

The precise molecular targets of Lucidamine A are not yet fully characterized in publicly available scientific literature. However, initial studies on related dihydrochelerythrine (B1200217) derivatives provide some insights into potential mechanisms. researchgate.net Target identification and validation for a compound like this compound would typically involve a series of established experimental approaches. nih.govaxcelead-us.compsychiatryconsortium.org

Protein Binding Assays

Direct protein binding assays for this compound have not been extensively reported. Generally, such assays are fundamental to understanding how a small molecule interacts with its protein targets. nih.gov Techniques like equilibrium dialysis, ultrafiltration, and surface plasmon resonance are commonly employed to determine the binding affinity and kinetics of a compound to specific proteins. bioagilytix.comsigmaaldrich.com For instance, these assays could reveal if this compound binds to plasma proteins, which would affect its bioavailability, or to specific intracellular proteins to exert its effects. ebi.ac.uk

Enzyme Inhibition Kinetics

While specific enzyme inhibition studies for this compound are not detailed in the available literature, related compounds offer clues. For example, chelerythrine (B190780), a structurally similar alkaloid, is known to be a potent inhibitor of Protein Kinase C (PKC). researchgate.net Enzyme inhibition kinetic studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki). bu.edulibretexts.orglibretexts.orgpressbooks.pub Such studies would clarify whether this compound acts as an inhibitor for specific enzymes and provide quantitative measures of its potency. nih.gov

Table 1: Hypothetical Enzyme Inhibition Data for this compound This table is for illustrative purposes to show how data from enzyme inhibition studies would be presented. No actual data for this compound is currently available.

| Enzyme Target | Inhibition Type | Ki (nM) | IC50 (µM) |

|---|---|---|---|

| Protein Kinase C | Competitive | Data not available | Data not available |

| Topoisomerase I | Non-competitive | Data not available | Data not available |

| Cyclooxygenase-2 | Uncompetitive | Data not available | Data not available |

Receptor Binding and Signaling Pathway Analysis

Specific receptor binding assays for this compound are yet to be published. These assays are critical for identifying interactions with cell surface or nuclear receptors. nih.govnih.gov Techniques such as radioligand binding assays are used to determine the affinity of a compound for a particular receptor. nih.gov Analysis of downstream signaling pathways, through methods like western blotting for phosphorylated proteins, can then elucidate the functional consequences of receptor binding. nih.govnih.govresearchgate.net For example, studies on related alkaloids suggest potential modulation of pathways involving Bcl-2 family proteins, which are crucial in apoptosis regulation. researchgate.net

Cellular Pathway Modulation

The effect of this compound on global cellular pathways is an area requiring further investigation. Modern techniques in genomics and proteomics provide powerful tools to understand these effects comprehensively.

Gene Expression Profiling in Response to this compound

There are currently no public reports on gene expression profiling studies conducted with this compound. Such studies, typically using microarray or RNA-sequencing technologies, would reveal which genes are up- or down-regulated in response to treatment with the compound. nih.govnih.govresearchgate.netlongdom.orgmedrxiv.org This information can provide significant insights into the cellular processes affected by this compound. For example, if this compound were to induce apoptosis, one might expect to see changes in the expression of genes involved in cell cycle control and programmed cell death.

Table 2: Illustrative Gene Expression Changes Induced by a Hypothetical Compound This table demonstrates the type of data generated from gene expression profiling. It is not based on actual this compound experiments.

| Gene | Function | Fold Change | p-value |

|---|---|---|---|

| BCL2 | Apoptosis regulation | -2.5 | <0.01 |

| CDKN1A (p21) | Cell cycle arrest | +3.1 | <0.01 |

| CASP3 | Apoptosis execution | +1.8 | <0.05 |

Protein Expression and Post-Translational Modifications

Similar to gene expression, specific data on how this compound affects protein expression and post-translational modifications is not yet available. Proteomic analyses, often using mass spectrometry, can identify and quantify changes in the protein landscape of cells treated with a compound. proteinatlas.orgnih.govproteinatlas.org Furthermore, investigating post-translational modifications like phosphorylation, ubiquitination, and acetylation is crucial as they play a key role in regulating protein function and signaling cascades. nih.govnih.gov For instance, if this compound inhibits a specific kinase, this would lead to decreased phosphorylation of its substrate proteins, which could be detected by proteomic methods.

Investigation of Downstream Cellular Effects (e.g., Cell Cycle, Apoptosis)

There is no specific data available in the public domain regarding the investigation of the downstream cellular effects of this compound, such as its impact on the cell cycle or apoptosis.

Subcellular Localization and Interaction Profiling

There is no specific data available in the public domain regarding the subcellular localization or interaction profiling of this compound.

Biological Activities of Lucidamine a in Vitro and in Vivo, Excluding Clinical Human Trials

Antiprotozoal Activities

Lucidamine A has been investigated for its efficacy against several protozoan parasites, showing promising results in laboratory settings.

In Vitro Efficacy Against Trypanosoma brucei brucei

In vitro studies have demonstrated the trypanocidal activity of this compound. This benzo[c]phenanthridine (B1199836) alkaloid, isolated from the stem bark of Garcinia lucida, has shown excellent activity against Trypanosoma brucei brucei, the parasite responsible for Nagana disease in cattle. imrpress.com Research has reported that this compound and its derivatives exhibit attractive antiprotozoal activity against this parasite. acs.org

In Vitro Efficacy Against Leishmania donovani

Similar to its effect on Trypanosoma, this compound has also been found to possess antileishmanial properties. Studies have highlighted its activity against Leishmania donovani, the causative agent of visceral leishmaniasis. acs.org The compound and its related derivatives displayed significant efficacy against this parasite in laboratory assays. acs.org

Mechanistic Insights into Antiprotozoal Action

The precise mechanism by which this compound exerts its antiprotozoal effects is still under investigation. However, its classification as a benzo[c]phenanthridine alkaloid suggests potential modes of action. Alkaloids in this class are known to interfere with vital cellular processes in parasites. Further research is required to fully elucidate the specific molecular targets and pathways affected by this compound in Trypanosoma and Leishmania species.

In Vivo Studies in Relevant Animal Models for Parasitic Infections

While specific in vivo studies focusing solely on this compound are limited in the provided search results, the crude extracts of Garcinia lucida, from which this compound is derived, have shown low toxicity in animal models. imrpress.com The development of animal models for parasitic diseases like African trypanosomiasis and leishmaniasis is crucial for evaluating the in vivo efficacy of potential drug candidates. nih.govoapen.orgcapes.gov.br These models, often utilizing bioluminescence imaging, allow for the real-time monitoring of parasite distribution and the assessment of treatment effectiveness. nih.govoapen.orgnih.govnih.gov Such methodologies will be vital for future in vivo evaluation of this compound's therapeutic potential against parasitic infections.

Antimicrobial Activities

In addition to its antiprotozoal effects, this compound has been explored for its ability to inhibit the growth of pathogenic bacteria.

Antifungal Efficacy Against Specific Fungal Strains (e.g., Candida albicans)

This compound is a benzo[c]phenanthridine alkaloid isolated from the stem bark of Garcinia lucida. acs.org Research into the antimicrobial properties of compounds from this plant has been conducted. In one study, the methanolic crude extract of Garcinia lucida's stem bark demonstrated good inhibitory potential against the fungal strain Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) value of 64 μg/mL. researchgate.net However, when the pure compounds isolated from the dichloromethane (B109758) fraction of this extract, including this compound, were tested, they were found to be poorly active against the same fungal strain. researchgate.net Another compound isolated from the plant, cycloartenol, did show moderate and selective antimicrobial activity, but against the bacteria E. coli and P. aeruginosa rather than C. albicans. researchgate.net

Table 1: Antifungal Activity of Garcinia lucida Extract vs. Pure Compounds

| Test Substance | Target Organism | Activity | MIC Value |

|---|---|---|---|

| Methanol (B129727) Crude Extract of G. lucida | Candida albicans | Good | 64 µg/mL |

| Pure Compounds (incl. This compound) | Candida albicans | Poorly Active | Not reported |

Synergy with Conventional Antimicrobial Agents

While direct antimicrobial action of purified this compound appears limited based on available studies, research into the extracts of Garcinia lucida suggests a significant potential for synergy with conventional antibiotics. The methanol extract of G. lucida has demonstrated the ability to potentiate the activity of several antibiotics against multi-drug resistant (MDR) Gram-negative bacteria. ajol.info

In one study, the extract from Garcinia lucida was the most active among several plants tested, with MIC values ranging from 128 to 512 μg/mL against a panel of 29 bacterial strains. nih.gov More significantly, when combined with standard antibiotics at sub-inhibitory concentrations (MIC/2 and MIC/4), the G. lucida extract potentiated the activity of all tested antibiotics against all bacterial strains. ajol.info This synergistic effect was observed with antibiotics including oxacillin, thiamphenicol, erythromycin, gentamicin, and ciprofloxacin. ajol.info The findings suggest that compounds within the extract may act to enhance the efficacy of common antibiotics, representing a potential strategy to combat bacterial resistance. nih.govresearchgate.net However, the specific contribution of this compound to this observed synergy has not been explicitly detailed.

Table 2: Synergistic Effects of Garcinia lucida Methanol Extract with Antibiotics

| G. lucida Extract Concentration | Antibiotics Tested | Target Bacteria | Observed Effect |

|---|---|---|---|

| MIC/2 and MIC/4 | Oxacillin, Thiamphenicol, Erythromycin, Gentamicin, Ciprofloxacin | Multi-drug resistant Gram-negative strains | Potentiated the activity of all antibiotics against all tested strains. ajol.info |

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant in Cellular Models)

Beyond antimicrobial investigations, this compound has been evaluated for other biological activities, most notably for its antiprotozoal effects. In a bio-guided study of Garcinia lucida, this compound and other related dihydrochelerythrine (B1200217) derivatives were tested for activity against the protozoan parasites responsible for human African trypanosomiasis and leishmaniasis. acs.org

The study found that this compound displayed attractive antiprotozoal activity against Trypanosoma brucei brucei and Leishmania donovani in vitro. acs.org This activity was accompanied by low toxicity to Vero cells, a standard mammalian cell line used for toxicity testing, indicating a degree of selectivity for the protozoan pathogens. acs.org

While extracts from the Garcinia genus are known to possess a wide range of biological activities, including anti-inflammatory and antioxidant effects, specific studies focusing on the anti-inflammatory or antioxidant properties of purified this compound in cellular models are not extensively detailed in the reviewed literature. researchgate.netresearchgate.netscienceopen.com

Table 3: In Vitro Antiprotozoal Activity of this compound

| Compound | Target Organism | Biological Activity |

|---|---|---|

| This compound | Trypanosoma brucei brucei | Antiprotozoal acs.org |

| This compound | Leishmania donovani | Antiprotozoal acs.org |

Computational and Theoretical Studies of Lucidamine a

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as Lucidamine A, might interact with a biological target, typically a protein or enzyme. Docking predicts the preferred orientation of the ligand when bound to the target to form a stable complex, while MD simulations provide insights into the stability and conformational changes of this complex over time. josa.rochemmethod.com

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, research on its close structural analogs, such as other dihydrochelerythrine (B1200217) and phenanthridine (B189435) derivatives, provides a strong basis for understanding its potential interactions. researchgate.netacs.org These related compounds have been computationally evaluated for their antiprotozoal activity, particularly against targets from Leishmania and Trypanosoma species. researchgate.netacs.orgresearchgate.net For instance, analogs have been docked against enzymes like leishmanial trypanothione (B104310) reductase and pteridine (B1203161) reductase 1 (PTR1), which are crucial for the survival of these parasites. researchgate.netresearchgate.net Such studies use computational screening to identify which molecules are most likely to bind effectively to these enzymes, thereby guiding synthetic efforts toward more potent derivatives. josa.ro

Ligand-target interaction modeling focuses on the specific non-covalent forces that stabilize the binding of a ligand to its receptor. rsc.org These interactions are fundamental to the molecule's biological activity and are visualized to understand the basis of its affinity and specificity. biorxiv.org Key interactions typically analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors. The hydroxyl (-OH) groups on the phenanthridine core of this compound are prime candidates for forming strong hydrogen bonds with amino acid residues in a target's active site.

Electrostatic Interactions: Arising from the attraction between positively and negatively charged regions of the ligand and target. The electrostatic surface potential (ESP) map of a molecule can reveal its chemically reactive sites and binding nature. mdpi.com

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and target, which are crucial for binding within hydrophobic pockets of an enzyme.

By modeling these interactions, researchers can predict how subtle changes to the ligand's structure might enhance or diminish its binding effectiveness. rsc.org The stability of these interactions can be further assessed over a simulated time period using molecular dynamics, which tracks the movement and conformational adjustments of every atom in the complex. nih.gov

Binding affinity quantifies the strength of the interaction between a ligand and its target. nih.gov It is often expressed as a binding free energy value (in kcal/mol), where a more negative value indicates a stronger, more stable interaction. josa.ro Computational docking programs use mathematical models known as scoring functions to estimate this value, helping to rank different compounds based on their predicted potency. nih.gov

For example, in studies of phenanthridine analogs related to this compound, docking scores were used to identify the most promising compounds for further investigation. researchgate.net Free-energy perturbation (FEP) is a more rigorous and computationally intensive method that can predict relative binding affinities with high accuracy, often within 1 kcal/mol of experimental values. nih.gov

Table 1: Representative Binding Affinity Data for Structurally Related Compounds This table illustrates typical binding affinity values obtained from molecular docking studies of compounds structurally analogous to this compound against various therapeutic targets.

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| Phenanthridine Analog | Leishmanial Trypanothione Reductase | -8.5 to -10.0 |

| Benzo[c]phenanthridine (B1199836) | Pteridine Reductase 1 (PTR1) | -9.0 to -9.8 |

| Pyridine-Triazole Hybrid | DNA Gyrase | -8.8 to -9.5 researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic properties. nih.govnasa.gov These methods are used to calculate molecular structure, energy, and electronic distribution, which in turn determine the molecule's reactivity and conformational preferences. mdpi.com

The electronic structure of a molecule is key to its chemical reactivity. nih.gov Quantum chemical calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency for electron donation. researchgate.net

LUMO: The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy indicates a greater propensity for electron acceptance. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. A small energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the presence of electron-rich catechol and methoxy (B1213986) groups would influence its electronic properties, making these regions potential sites for electrophilic attack or interaction with electron-deficient partners. Analysis of the electron localization function (ELF) can further pinpoint specific regions of high electron density, providing a detailed map of chemical reactivity. nih.gov

Table 2: Hypothetical Quantum Chemical Parameters for this compound This table presents plausible values for key electronic descriptors of this compound, based on typical calculations for similar phenolic alkaloids.

| Parameter | Description | Plausible Predicted Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical reactivity | 3.5 to 5.0 eV |

Molecules with rotatable bonds, like this compound, are not rigid structures but can exist in multiple three-dimensional shapes or conformations. nih.gov Conformational analysis is the study of these different arrangements and their corresponding energies. The goal is to identify the most stable, low-energy conformations, as these are the ones most likely to be biologically active.

This process involves mapping the molecule's potential energy surface (PES), a complex, multi-dimensional energy landscape that describes how the molecule's energy changes with its geometry. nih.govustc.edu.cn Local minima on this landscape represent stable conformations. Computational methods can explore this landscape to identify the global minimum (the most stable conformation) and other low-energy states that might be relevant for binding to different biological targets. nih.gov Understanding this landscape is crucial, as the specific conformation of this compound will dictate how well it fits into the binding site of a target enzyme. nih.gov

In Silico ADME Prediction (Non-clinical pharmacokinetic properties)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADME—which stands for Absorption, Distribution, Metabolism, and Excretion—describes how a drug is processed by the body. nih.govfrontiersin.org In silico ADME prediction uses computational models to estimate these properties from a molecule's structure alone, allowing for early identification of potential liabilities. cadaster.eu

Studies on phenanthridine derivatives structurally similar to this compound have shown that these compounds generally exhibit favorable ADME profiles, often complying with Lipinski's rule of five, a set of guidelines used to predict drug-likeness. researchgate.netresearchgate.net

Key ADME properties predicted for a molecule like this compound would include:

Absorption: Predictions of gastrointestinal absorption and oral bioavailability. Parameters like Caco-2 cell permeability are often calculated. frontiersin.org

Distribution: Estimation of whether the compound can cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins. mdpi.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are primarily responsible for drug metabolism.

Excretion: Estimation of the drug's clearance from the body. frontiersin.org

Table 3: Predicted ADME Properties for this compound This interactive table summarizes the likely in silico ADME predictions for this compound, based on its chemical structure and data from analogous compounds.

| Property | Description | Predicted Outcome |

| Molecular Weight | Mass of the molecule ( g/mol ) | 393.4 g/mol nih.gov |

| LogP (o/w) | Octanol-water partition coefficient; measures lipophilicity. | 3.4 nih.gov |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts transport properties. | 79.2 Ų nih.gov |

| Lipinski's Rule of Five | A rule of thumb for drug-likeness. | Likely to comply (0-1 violations) researchgate.net |

| Gastrointestinal (GI) Absorption | Likelihood of absorption from the gut. | High |

| Blood-Brain Barrier (BBB) Permeant | Ability to cross into the brain. | Likely No |

| P-glycoprotein Substrate | Whether the compound is actively pumped out of cells. | Likely Yes frontiersin.org |

| CYP450 Inhibition | Potential to inhibit key metabolic enzymes (e.g., 2D6, 3A4). | Potential inhibitor of 1-2 isoforms |

Absorption and Distribution Modeling

Currently, there is no publicly available scientific literature or data regarding the computational and theoretical studies of a chemical compound named "this compound." Searches for this compound have not yielded any relevant results pertaining to its chemical structure, properties, or predicted pharmacokinetic profile. The term "this compound" does not appear in established chemical databases or research articles within the scope of computational chemistry, pharmacology, or medicinal chemistry.

Therefore, no information on its absorption and distribution modeling, such as predicted intestinal absorption, plasma protein binding, or blood-brain barrier penetration, can be provided. Without a known chemical structure, it is impossible to perform or report on any in silico predictions.

Metabolic Stability Prediction (at the molecular level)

Similarly, there is a complete absence of information in the scientific literature regarding the metabolic stability of a compound designated as "this compound." Predicting metabolic stability at the molecular level requires a known chemical structure to identify potential sites of metabolism by enzymes such as the cytochrome P450 family.

Compound List

Future Research Directions and Potential Applications

Exploration of Undiscovered Analogs and Derivatives of Lucidamine A

The quest for novel bioactive compounds has led researchers to explore analogs and derivatives of structurally complex natural products like this compound. This exploration occurs on two main fronts: the isolation of new, naturally occurring alkaloids from Lycopodium species and the laboratory synthesis of novel derivatives.

Phytochemical investigations of club mosses, such as Lycopodium lucidulum, have yielded a variety of related alkaloids. nih.govresearchgate.netcdnsciencepub.comcdnsciencepub.com For instance, along with luciduline, other alkaloids like lucidine A, lucidine B, and oxolucidine A have been isolated from Lycopodium lucidulum. nih.govresearchgate.net The characterization of these naturally occurring analogs provides valuable insight into the structural diversity that the plant's biosynthetic machinery can produce.

Concurrently, synthetic chemists are working to create new derivatives of this compound that are not found in nature. The total synthesis of luciduline, a related Lycopodium alkaloid, has been achieved, which opens avenues for creating structural analogs through synthetic modifications. researchgate.netresearchgate.netnih.gov The primary goal of synthesizing these new derivatives is to investigate their structure-activity relationships (SAR). nih.govnih.gov By systematically altering parts of the this compound molecule, researchers can identify which structural features are essential for its biological effects. This knowledge is crucial for designing more potent and selective compounds for potential therapeutic use.

| Natural Analogs from Lycopodium lucidulum |

| Lucidine A nih.gov |

| Lucidine B nih.govresearchgate.net |

| Oxolucidine A nih.gov |

| Luciduline cdnsciencepub.comresearchgate.net |

| Lycolucine researchgate.netcdnsciencepub.com |

| Dihydrolycolucine researchgate.netcdnsciencepub.com |

Deeper Elucidation of Biosynthetic Pathways and Enzymology

The biosynthesis of Lycopodium alkaloids, including this compound, is a complex process that is the subject of ongoing research. It is widely accepted that these intricate structures are derived from L-lysine. libretexts.orgcdnsciencepub.comresearchgate.net The proposed pathway involves several key steps, starting with the conversion of lysine (B10760008) to cadaverine, which is then oxidized to form a cyclic imine called 1-piperideine. pnas.org This intermediate is believed to condense with a polyketide unit, likely derived from acetate (B1210297), to form pelletierine (B1199966). libretexts.orgcdnsciencepub.com Two units related to pelletierine are then thought to combine and undergo a series of complex cyclizations and rearrangements to form the characteristic polycyclic skeletons of Lycopodium alkaloids. cdnsciencepub.comresearchgate.net

Recent breakthroughs have begun to shed light on the specific enzymes that catalyze these transformations. Researchers have identified a new class of enzymes, neofunctionalized α-carbonic anhydrases (CAHs), which are involved in key bond-forming reactions. researchhub.comnih.govbiorxiv.org Specifically, three carbonic anhydrase-like (CAL) proteins have been shown to be essential for generating the core scaffold of these alkaloids. researchhub.comnih.govbiorxiv.orgresearchgate.net Further investigation has also implicated polyketide synthases (PKS), short-chain dehydrogenases/reductases (SDR), and various tailoring enzymes like dioxygenases in the later stages of the biosynthetic pathway. researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net

Future research will focus on identifying and characterizing the complete set of enzymes responsible for the entire biosynthetic pathway of this compound. A deeper understanding of this enzymatic machinery could enable the production of this compound and its analogs through metabolic engineering in microbial or plant-based systems, offering a sustainable alternative to chemical synthesis or extraction from slow-growing club mosses. frontiersin.orgfrontiersin.org

Key Precursors and Enzymes in Lycopodium Alkaloid Biosynthesis:

| Precursor/Enzyme | Role |

|---|---|

| L-Lysine | Primary amino acid precursor libretexts.orgcdnsciencepub.comresearchgate.net |

| Pelletierine | Key intermediate derived from lysine and acetate libretexts.orgcdnsciencepub.com |

| Carbonic Anhydrase-Like (CAL) enzymes | Catalyze key scaffold-forming reactions researchhub.comnih.govbiorxiv.org |

Development of this compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems, often by interacting with a specific protein target. nih.gov The unique structure and biological activity of this compound make it a promising candidate for development into such a tool. biosynth.com The goal is to create a highly selective and potent molecule that can be used to explore cellular processes with precision. nih.gov

The development process involves synthesizing derivatives of this compound that incorporate reporter groups, such as fluorescent tags or biotin. nih.gov These tags allow researchers to visualize the molecule's location within a cell or to isolate its binding partners. For example, a fluorescently labeled this compound analog could be used in microscopy to see where it accumulates in cells, providing clues about its mechanism of action. Bio-orthogonal lipids equipped with photoreactive groups are another advanced tool that could be adapted for this compound to study its interactions with proteins like membrane transporters. nih.gov

Such chemical probes would be invaluable for identifying the specific molecular targets of this compound and for dissecting the biological pathways it modulates. This knowledge is a critical step in validating its potential as a starting point for drug discovery. nih.govnih.gov Recently, innovative chemiluminescent probes have been developed for the highly selective sensing of reactive oxygen species, a strategy that could potentially be adapted for this compound to study its role in specific biological contexts like photodynamic therapy. rsc.org

Investigation of Broader Biological System Interactions in Preclinical Models

Initial studies have indicated that this compound possesses biological activity, including antiprotozoal effects against Leishmania donovani. scienceopen.comacs.org To build upon these findings, further investigation in preclinical models is essential. Preclinical models, which include cell-based assays and animal studies, are used to evaluate the efficacy and pharmacological properties of a compound in a biological context that mimics a human disease state. nih.gov

Future research should expand the scope of biological testing for this compound. This could involve screening it against a wider range of disease models, such as those for neurodegenerative diseases, cancer, or inflammatory conditions, given the known activities of other Lycopodium alkaloids. nih.govub.edu For instance, some related alkaloids have shown potent inhibition of acetylcholinesterase, an enzyme targeted in Alzheimer's disease treatment. nih.govpsu.edu

These preclinical studies would aim to understand how this compound affects complex physiological systems. nih.gov For example, in an animal model, researchers could assess its impact on disease progression, behavior, and various biomarkers. Data from these studies are crucial for establishing a compound's potential for further development into a therapeutic agent. nih.govresearchgate.net

Advanced Spectroscopic Characterization to Understand Dynamic Behavior

While the fundamental structure of this compound has been determined, a deeper understanding of its three-dimensional shape and how it moves and flexes—its dynamic behavior—is crucial for explaining its biological activity. nih.gov Advanced spectroscopic techniques are powerful tools for this purpose. researchgate.netelsevier.comkit.ac.jp

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques, has been instrumental in elucidating the structures of related Lycopodium alkaloids. nih.gov Future studies on this compound could employ more advanced NMR methods to perform a detailed conformational analysis. drugdesign.orgcore.ac.ukic.ac.uk This involves studying the molecule in solution to understand which shapes (conformers) it prefers to adopt and the energy barriers between these different shapes. drugdesign.org

Computational modeling can be used in conjunction with spectroscopic data to create a more complete picture of the molecule's conformational landscape. researchgate.netnih.gov This information is vital because the specific 3D conformation a molecule adopts when it binds to its biological target is often not its lowest energy state. nih.gov Understanding the dynamic behavior of this compound can provide critical insights into how it interacts with proteins and other biological macromolecules, ultimately guiding the design of more effective analogs.

Q & A

Q. What validated methodologies exist for assessing the antiprotozoal activity of Lucidamine A?

Methodological Answer: this compound's antiprotozoal efficacy is typically evaluated using in vitro assays against protozoan strains (e.g., Trypanosoma brucei and Leishmania donovani). Protocols involve dose-response experiments (e.g., 10–100 μM concentrations) to determine IC50 values, followed by infected macrophage models to assess intracellular pathogen inhibition. Key metrics include parasite viability via fluorescence assays and comparison to reference compounds like dihydrochelerythrine .

Q. How can researchers address solubility limitations of this compound in experimental settings?

Methodological Answer: Solubility challenges are common due to this compound's hydrophobic benzophenanthridine structure. Strategies include:

Q. What criteria should guide the selection of control groups in this compound bioactivity studies?

Methodological Answer: Controls must account for solvent effects, baseline protozoan growth, and host-cell viability. Recommended controls:

- Negative control : Culture medium + solvent (e.g., 0.1% DMSO).

- Positive control : Standard antiprotozoal agents (e.g., miltefosine for Leishmania).

- Cell viability control : Uninfected macrophages treated with this compound at test concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Mitigation strategies:

- Conduct ADME profiling using hepatic microsome assays to identify metabolic hotspots.

- Perform dose-ranging studies in murine models, correlating plasma concentrations with parasite burden reduction.

- Apply transcriptomic analysis of protozoan stress-response genes to differentiate direct vs. immune-mediated effects .

Q. What experimental designs are optimal for elucidating this compound's structure-activity relationships (SAR)?

Methodological Answer: SAR studies require systematic modifications to the benzophenanthridine core:

- Synthetic diversification : Introduce substituents at C-7/C-8 methoxy groups or the C-10 methyl moiety.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to protozoan targets like trypanothione reductase.